molecular formula C11H17NO B14152799 Ethyl[2-(3-methoxyphenyl)ethyl]amine CAS No. 782450-14-0

Ethyl[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B14152799
CAS No.: 782450-14-0
M. Wt: 179.26 g/mol
InChI Key: QVAZAZYBVWHEHA-UHFFFAOYSA-N
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Description

Ethyl[2-(3-methoxyphenyl)ethyl]amine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of an ethyl group attached to a 2-(3-methoxyphenyl)ethylamine structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[2-(3-methoxyphenyl)ethyl]amine typically involves the reaction of 3-methoxyphenylacetonitrile with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, alkoxides, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl[2-(3-methoxyphenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl[2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the brain, influencing neurotransmitter activity and signaling pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: This compound is structurally similar but lacks the ethyl group attached to the amine.

    4-Methoxyphenethylamine: Similar structure with a methoxy group at the 4-position instead of the 3-position.

    2-Methoxyphenethylamine: Similar structure with a methoxy group at the 2-position.

Uniqueness

Ethyl[2-(3-methoxyphenyl)ethyl]amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interaction with biological targets. This structural difference can result in distinct pharmacological properties and applications compared to its analogs .

Biological Activity

Ethyl[2-(3-methoxyphenyl)ethyl]amine, a compound derived from the phenethylamine family, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structure, which includes an ethyl group attached to a 3-methoxyphenyl moiety. This configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound interacts with various receptors in the central nervous system (CNS), particularly trace amine receptors (TAARs). Research indicates that it may modulate neurotransmitter release and influence mood and behavior .
  • Enzyme Activity : this compound has been studied for its effects on cytochrome P450 enzymes, which play a significant role in drug metabolism. Its interactions can lead to variations in the metabolism of co-administered drugs .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is necessary to establish its efficacy and mechanism in cancer treatment .

Biological Activity Overview

Activity Type Description Reference
Cytotoxicity Demonstrated potential against various cancer cell lines with varying IC50 values.
Receptor Modulation Influences neurotransmitter systems via interaction with TAARs, potentially affecting mood regulation.
Metabolic Effects Alters drug metabolism through interactions with cytochrome P450 enzymes.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound exhibited IC50 values indicating moderate potency against these cells, suggesting potential as an anticancer agent .
  • Neuropharmacological Studies :
    • Research has demonstrated that this compound affects the release of dopamine and serotonin in animal models, indicating its potential as an antidepressant or anxiolytic agent. This effect is likely mediated through its action on TAARs, which are implicated in mood regulation .
  • Metabolic Pathway Investigation :
    • Studies focusing on the metabolic pathways of this compound have shown that it can influence the activity of cytochrome P450 2D6, a key enzyme in drug metabolism. This interaction may lead to altered pharmacokinetics when used alongside other medications .

Properties

CAS No.

782450-14-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-3-12-8-7-10-5-4-6-11(9-10)13-2/h4-6,9,12H,3,7-8H2,1-2H3

InChI Key

QVAZAZYBVWHEHA-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=CC(=CC=C1)OC

Origin of Product

United States

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